molecular formula C19H32O3S B12677174 3-tridecylbenzenesulfonic Acid CAS No. 531501-82-3

3-tridecylbenzenesulfonic Acid

Cat. No.: B12677174
CAS No.: 531501-82-3
M. Wt: 340.5 g/mol
InChI Key: LFJSGUQNGOABGS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Alkylbenzenesulfonic Acids in Chemical Science

The journey of alkylbenzenesulfonic acids began in the mid-20th century, driven by the increasing demand for synthetic detergents. edu.krd Traditional soaps were found to be less effective in hard water due to the formation of insoluble salts with calcium and magnesium ions. edu.krd This led researchers in the 1950s to explore alternatives, resulting in the development of alkylbenzenesulfonic acids through the sulfonation of linear alkylbenzenes (LABs). edu.krd

Initially, branched-chain alkylbenzenesulfonates, such as those derived from tetrapropylene, were produced. nih.gov However, these were found to be poorly biodegradable, leading to environmental concerns. nih.gov This pivotal discovery prompted a shift in the mid-1960s towards linear alkylbenzenesulfonates (LAS), which demonstrated superior biodegradability. edu.krdnih.gov This transition marked a significant milestone in the detergent industry, ushering in an era of more effective and environmentally conscious cleaning agents. edu.krd Over the years, the production technology for these compounds has also evolved, with modern processes favoring the use of sulfur trioxide in falling film reactors for sulfonation. scholarsresearchlibrary.com

Contemporary Significance of 3-Tridecylbenzenesulfonic Acid in Chemical Research

While the broader class of linear alkylbenzenesulfonic acids (LABSA) is well-established as a major component of detergents and cleaning agents, the specific isomer this compound holds particular interest for researchers. scholarsresearchlibrary.comatamanchemicals.com Its structure, featuring a tridecyl (C13) alkyl chain attached to the third position of the benzene (B151609) ring, influences its physicochemical properties, such as its behavior as a surfactant. ontosight.ai

The amphiphilic nature of this compound, possessing both a hydrophobic tridecyl tail and a hydrophilic sulfonate head, makes it an effective surfactant for reducing surface tension. ontosight.ai This property is crucial for its application in detergents, emulsifiers, and dispersants. ontosight.aievitachem.com Contemporary research often focuses on understanding the structure-property relationships of different LAS isomers. The position of the phenyl group along the alkyl chain, as in this compound, can affect its performance characteristics, including its cleaning efficiency and foaming properties. atamanchemicals.com

Furthermore, derivatives of this compound are explored for their potential in other areas. For instance, its sodium salt is used in personal care products and as a dispersant in chemical formulations. evitachem.com The study of such specific isomers contributes to the fine-tuning of product formulations for optimal performance in various applications, from household cleaners to industrial processes like emulsion polymerization. atamanchemicals.comchemaron.com

Scope and Research Objectives for this compound Investigations

Current and future research on this compound is guided by several key objectives. A primary goal is to conduct detailed characterization of its physical and chemical properties. While general data for LABSA is available, specific data for the 3-tridecyl isomer is less common. Investigations aim to precisely determine parameters like its critical micelle concentration (CMC), which is vital for its effectiveness as a surfactant. evitachem.com

Another research focus is the optimization of its synthesis. The typical synthesis involves the Friedel-Crafts alkylation of benzene with a tridecyl source, followed by sulfonation. evitachem.comwikipedia.org Research may explore more efficient and environmentally friendly catalytic systems for these reactions.

Furthermore, there is a continuous effort to expand the application range of this compound and its derivatives. This includes its potential use as an intermediate in the synthesis of novel materials or active pharmaceutical ingredients. ontosight.ai Understanding its interaction with other chemicals and its performance under various conditions are crucial aspects of this research. ontosight.ai

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C19H32O3S
Molecular Weight 340.5 g/mol
IUPAC Name This compound
CAS Number 531501-82-3
Appearance Typically a clear to slightly yellow liquid
Solubility Soluble in water

Note: Some data is based on the general properties of alkylbenzenesulfonic acids and may vary for the specific 3-tridecyl isomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

531501-82-3

Molecular Formula

C19H32O3S

Molecular Weight

340.5 g/mol

IUPAC Name

3-tridecylbenzenesulfonic acid

InChI

InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22/h13,15-17H,2-12,14H2,1H3,(H,20,21,22)

InChI Key

LFJSGUQNGOABGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3 Tridecylbenzenesulfonic Acid

Precursor Synthesis via Alkylation Strategies

The industrial production of linear alkylbenzenes (LABs), such as tridecylbenzene (B89775), relies heavily on the alkylation of benzene (B151609) with long-chain olefins or other alkylating agents. mdpi.comnih.gov The resulting tridecylbenzene is a crucial intermediate in the manufacturing of detergents and surfactants. nih.govontosight.ai

Friedel-Crafts Alkylation for Tridecylbenzene Formation

The Friedel-Crafts alkylation is a fundamental and widely used method for attaching an alkyl group to an aromatic ring. wikipedia.orglumenlearning.com In the context of tridecylbenzene synthesis, this reaction involves the alkylation of benzene with a suitable tridecyl-containing electrophile. evitachem.com

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. mt.commt.com The reaction is typically catalyzed by a strong Lewis acid, which helps to generate a carbocation from an alkyl halide or an alkene. mt.comperiodicchemistry.com This carbocation then acts as the electrophile, attacking the electron-rich benzene ring. byjus.com

The mechanism involves several key steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with the alkylating agent (e.g., an alkyl halide or alkene) to form a carbocation or a polarized complex that behaves as a carbocation. mt.combyjus.com

Electrophilic Attack: The carbocation attacks the π-electron system of the benzene ring, leading to the formation of a non-aromatic carbocation intermediate known as a Wheland intermediate or arenium ion. mt.combyjus.com

Deprotonation: A base, often the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the Wheland intermediate, restoring the aromaticity of the ring and regenerating the catalyst. mt.commt.com

A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements. lumenlearning.com Primary carbocations, which are less stable, can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. This can lead to a mixture of isomeric products. In the synthesis of tridecylbenzene, the position of the phenyl group on the tridecyl chain is a critical factor influencing the properties of the final sulfonic acid. The reaction can be prone to hydride shifts on the protonated alkene chain, resulting in a mixture of isomers. etsu.edu

A variety of catalysts are employed in Friedel-Crafts alkylation, with the choice depending on the specific reactants and desired product.

Lewis Acids: Strong Lewis acids are the traditional catalysts for this reaction. mt.com Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are common examples. mt.commt.com These catalysts are highly effective but can present environmental and handling challenges, such as corrosivity (B1173158) and the production of acidic waste. etsu.educhemistryjournals.net

Brønsted Acids: Strong Brønsted acids like hydrofluoric acid (HF) and sulfuric acid (H₂SO₄) can also be used, particularly when alkenes are the alkylating agents. mdpi.commt.com HF has been a dominant catalyst in industrial LAB production. nih.gov However, due to its hazardous nature, there is a significant drive to replace it with solid acid catalysts. mdpi.comnih.gov

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been extensively researched and implemented. These include:

Zeolites: Zeolites, such as Zeolite Y and mordenite, are microporous aluminosilicates that have shown high activity and selectivity in the alkylation of benzene with long-chain alkenes. mdpi.cometsu.edu Their shape-selective nature can influence the isomer distribution of the product. mdpi.com The Detal™ process, which utilizes a solid acid catalyst, is a modern alternative to the HF process for LAB production. etsu.eduetsu.edu

Other Solid Acids: Other solid acid catalysts that have been investigated include sulfated zirconia, mesoporous zirconia, and various clays. mdpi.com

Table 1: Comparison of Catalytic Systems in Friedel-Crafts Alkylation

Catalyst TypeExamplesAdvantagesDisadvantages
Lewis Acids AlCl₃, FeCl₃High reactivityCorrosive, stoichiometric amounts often needed, waste disposal issues etsu.educhemistryjournals.net
Brønsted Acids HF, H₂SO₄Effective for alkene alkylationHighly hazardous, corrosive mdpi.comnih.gov
Solid Acids Zeolites, Sulfated ZirconiaReusable, less corrosive, environmentally benign, shape selectivity mdpi.cometsu.eduCan be prone to deactivation, may require higher temperatures etsu.edu

Alternative Alkylation Routes utilizing Olefins or Halogenated Hydrocarbons

Besides the direct use of tridecene in Friedel-Crafts alkylation, other feedstocks and routes are available for the synthesis of tridecylbenzene.

The primary feedstocks for the industrial production of linear alkylbenzenes are linear paraffins and benzene, both derived from crude oil. usda.gov The paraffins, typically in the C10-C13 range, are first dehydrogenated to form linear olefins. researchgate.net These olefins then serve as the alkylating agent for benzene. nih.gov

Alternative feedstocks include:

Halogenated Hydrocarbons: Normal alkyl chlorides, produced by the chlorination of normal paraffins, can be used to alkylate benzene. google.com For instance, a mixture of C10-C14 normal paraffins can be chlorinated and subsequently used to alkylate benzene in the presence of a catalyst like aluminum chloride. google.com

Olefins from Ethylene (B1197577) Oligomerization: Linear alpha-olefins can be produced through the oligomerization of ethylene. scribd.com

Olefins from Wax Cracking: Thermal cracking of paraffinic wax can also yield linear olefins suitable for alkylation. scribd.com

The choice of feedstock can influence the isomer distribution and purity of the final tridecylbenzene product.

The distribution of phenyl isomers along the alkyl chain is a critical quality parameter for linear alkylbenzenes, as it affects the properties of the derived surfactants. Several process parameters can be adjusted to control this distribution:

Catalyst: The type of catalyst used has a significant impact. For example, with an AlCl₃ catalyst, the alkylation of benzene with 1-dodecene (B91753) at 0°C yields a high proportion of 2-phenyldodecane. scribd.com In contrast, solid acid catalysts like zeolites can offer different selectivities due to their defined pore structures. mdpi.com

Temperature: Reaction temperature can influence the rate of isomerization reactions. At higher temperatures, the alkylbenzene product itself can isomerize, leading to a thermodynamic equilibrium mixture of isomers. scribd.com For example, at 37°C with AlCl₃, 2-phenyldecane (B41316) rapidly isomerizes to other positional isomers. scribd.com

Feedstock Composition: The position of the double bond in the olefin feedstock can affect the initial isomer distribution of the alkylbenzene, especially under conditions where product isomerization is limited. scribd.com The presence of dienes in the olefin feed, which can result from the dehydrogenation of paraffins, can lead to the formation of undesirable by-products and catalyst deactivation. researchgate.net

Aromatic to Olefin Ratio: A high ratio of aromatic compound to olefin can minimize side reactions such as olefin oligomerization and dialkylbenzene formation. mdpi.com

Table 2: Influence of Process Parameters on Isomer Distribution

ParameterEffect on Isomer Distribution
Catalyst Type Shape selectivity of solid catalysts can favor certain isomers. mdpi.com
Temperature Higher temperatures can lead to thermodynamic equilibrium of isomers. scribd.com
Feedstock Initial double bond position in olefin influences the kinetic product distribution. scribd.com
Reactant Ratio High benzene-to-olefin ratio suppresses side reactions. mdpi.com

Sulfonation Reactions of Tridecylbenzene

The core of 3-tridecylbenzenesulfonic acid synthesis lies in the electrophilic aromatic substitution reaction between tridecylbenzene and a sulfonating agent. The choice of agent and the reaction conditions are critical determinants of the process efficiency and product quality.

Sulfonation with Sulfuric Acid and Sulfur Trioxide (SO₃)

The sulfonation process is often carried out in falling film reactors, where a thin film of the organic reactant flows down the walls of a cooled reactor, contacting a concurrent stream of diluted SO₃ gas. researchgate.netenviro.wikirdd.edu.iq This reactor design provides a high surface-to-volume ratio, facilitating efficient heat and mass transfer. rdd.edu.iq

The sulfonation of alkylbenzenes with sulfur trioxide is a rapid and complex reaction. uwindsor.ca Kinetic studies on similar long-chain alkylbenzenes, such as dodecylbenzene (B1670861), indicate that the reaction is second order with respect to sulfur trioxide. uwindsor.ca This suggests a mechanism involving two molecules of SO₃. uwindsor.ca The reaction is generally considered to be diffusion-controlled, meaning the rate is limited by the transport of reactants, particularly the diffusion of gaseous SO₃ into the liquid tridecylbenzene film. xdhg.com.cnunirioja.es

The mass transfer coefficient is a critical parameter in falling film reactors. For the sulfonation of linear alkylbenzene (LAB), an increase in the liquid flow rate can lead to a higher mass transfer coefficient. researchgate.net For instance, in a film sulfonation reactor with 43 mm diameter tubes, increasing the LAB flow per tube from (95∙10⁻⁵) m³/s to (2.86∙10⁻⁵) m³/s resulted in an increase in the mass transfer coefficient from (1.73∙10⁻²) m/s to (2.08∙10⁻²) m/s. researchgate.net As the reaction progresses and the concentration of the sulfonic acid increases, the viscosity of the liquid film rises significantly, which can hinder mass transfer. unirioja.es The Hatta number, which compares the rate of reaction in the film to the rate of diffusion through the film, is typically greater than 3 for this type of sulfonation, confirming that it is a fast, diffusion-controlled reaction. xdhg.com.cn

Mass Transfer Coefficients in LAB Sulfonation

LAB Flow Rate per Tube (m³/s)Mass Transfer Coefficient (m/s)
95 x 10⁻⁵1.73 x 10⁻²
2.86 x 10⁻⁵2.08 x 10⁻²

The sulfonation reaction is highly exothermic, and effective heat management is crucial to prevent side reactions and product degradation, which can lead to discoloration and impurities. scispace.comrdd.edu.iq Falling film reactors are advantageous for this purpose due to their excellent heat transfer characteristics. rdd.edu.iq In a typical setup, cooling water or chilled water is circulated on the outside of the reactor tubes to remove the heat of reaction. scispace.com

Modeling and simulation of industrial falling film reactors for tridecylbenzene sulfonation have shown that significant temperature gradients can exist within the liquid film, with "hot zones" appearing near the reactor entrance. researchgate.net Precise control of the inlet temperatures of both the tridecylbenzene and the SO₃/air mixture is a key process variable. google.com In some continuous processes, immediate cooling is effected between multiple mixing stages to ensure a high-purity product that does not require bleaching. chemithon.com

By-product Formation and Minimization Strategies in Sulfonation

Several by-products can form during the sulfonation of tridecylbenzene, with diaryl sulfones being a primary concern. google.comresearchgate.net The formation of sulfones is more prevalent when an excess of sulfur trioxide is used. google.comgoogle.com Other potential by-products include sulfuric acid and anhydrides. researchgate.net

To minimize by-product formation, particularly sulfones, it is essential to control the stoichiometry of the reactants. Operating with a slight deficiency of sulfur trioxide can significantly reduce the formation of these undesirable compounds. google.comgoogle.com For instance, in the sulfonation of similar aromatic compounds like xylene and toluene, using about 60% of the stoichiometric amount of sulfur trioxide is recommended to avoid sulfone formation. google.comgoogle.com The unreacted alkylbenzene can then be recovered and recycled. google.com The concentration of SO₃ in the diluent gas, typically air or nitrogen, is also controlled, usually within a range of 2% to 8% by volume, to moderate the reaction intensity. scispace.comgoogle.com

Purification and Isolation Techniques for this compound

Following the sulfonation reaction, the crude product contains the desired this compound along with unreacted tridecylbenzene, by-products such as sulfones, and residual sulfuric acid. A multi-step purification process is therefore necessary to isolate the high-purity sulfonic acid.

A common initial step involves the neutralization of the acidic product mixture, often with sodium hydroxide, to form the corresponding sodium sulfonate salt. ecotechnol.com This is typically followed by extraction techniques to separate the desired product from unreacted organic materials. Methods such as Soxhlet extraction and solid-phase extraction have been employed for the isolation of linear alkylbenzene sulfonates.

For the removal of inorganic impurities like residual sulfuric acid, advanced purification methods are increasingly being adopted. Membrane-based technologies, such as diffusion dialysis and nanofiltration, have shown promise for acid recovery and purification. acidrecovery.comjiuwumembrane.com Diffusion dialysis utilizes an anion exchange membrane to selectively transport acid anions, allowing for the separation of the sulfonic acid from metallic impurities. acidrecovery.com Nanofiltration membranes can be used to concentrate the sulfonic acid while allowing smaller molecules and some salts to pass through, thereby purifying the product stream. jiuwumembrane.com In some cases, crystallization can be used as a final purification step to obtain a highly pure product.

Scale-Up Considerations and Process Intensification in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges, primarily related to heat and mass transfer limitations in conventional reactors. researchgate.net Process intensification, which aims to develop smaller, more efficient, and safer manufacturing processes, is a key area of research and development in sulfonation technology. researchgate.net

The use of falling film reactors is itself a form of process intensification compared to older batch processes, offering better control over the highly exothermic reaction. researchgate.netrdd.edu.iq Further intensification can be achieved through the use of microreactors and rotating packed bed (RPB) reactors. researchgate.net These advanced reactor designs offer significantly enhanced heat and mass transfer rates due to their high surface-area-to-volume ratios. researchgate.net

Advanced Analytical Methodologies for 3 Tridecylbenzenesulfonic Acid Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for analyzing complex surfactant mixtures. Both high-performance liquid chromatography and gas chromatography are utilized, each offering distinct advantages for the analysis of 3-tridecylbenzenesulfonic acid and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of LAS, as it can effectively separate the different homologues (varying alkyl chain lengths) and phenyl positional isomers. researchgate.net This method is preferred because it can handle the low volatility and thermal instability of sulfonic acids without requiring derivatization. researchgate.net The separation allows for the individual quantification of compounds like this compound (C13 LAS) within a commercial mixture that typically includes C10 to C14 homologues. shimadzu.comresearchgate.net

The success of HPLC separation hinges on the careful selection of the mobile and stationary phases. Reversed-phase (RP) chromatography is the most common mode used for LAS analysis.

Stationary Phases: The most frequently used stationary phases are based on silica (B1680970) bonded with non-polar alkyl chains.

C18 (Octadecylsilane): This is a widely used stationary phase that provides excellent hydrophobic interaction for separating LAS homologues. A polar-modified C18 column can offer good peak shapes and shorter run times. umweltbundesamt.de

C8 (Octylsilane): A C8 column is also effective and can provide sufficient chromatographic separation and good peak shapes for LAS homologues. umweltbundesamt.de

C4 (Butylsilane): C4 columns are another option in reversed-phase liquid chromatography for separating LAS homologues. researchgate.net

Anion-Exchange: For separating both linear and branched alkylbenzene sulfonates, an anion-exchange column, such as the Thermo Hypersil SAX, has been successfully used. researchgate.net

Mobile Phases: Mobile phases for LAS analysis are typically buffered aqueous solutions mixed with an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). researchgate.net The composition is often applied in a gradient to achieve optimal separation of the complex mixture.

Organic Solvents: Acetonitrile and methanol are the primary organic solvents of choice. researchgate.net An isocratic elution using a mixture of acetonitrile and water (e.g., 40/60 v/v) has been used effectively. researchgate.net

Buffers and Additives: To ensure good peak shape and reproducibility, especially for ionic compounds like sulfonic acids, the pH of the mobile phase is controlled using buffers. interchim.fr Additives are used to improve separation and detection.

Ammonium (B1175870) Acetate (B1210297): A mobile phase containing 1.5 mM ammonium acetate in a methanol/water (80:20 v/v) mixture has been established for the routine analysis of C10-C13 LAS. researchgate.net

Ammonium Formate (B1220265): Using 10 mM ammonium formate as a buffer can provide the best signal in high-resolution mass spectrometry (HRMS) detection. researchgate.net

Acetic Acid and Triethylamine: A combination of acetonitrile:water (70:30) and water, each containing 2.5 mM acetic acid and 2.5 mM triethylamine, has been used as a mobile phase for separating LAS isomers.

Sodium Perchlorate (B79767): An isocratic mobile phase of acetonitrile in water containing 0.05 M sodium perchlorate has been developed for separating linear and branched alkylbenzene sulfonates. researchgate.net

The following table summarizes typical HPLC conditions for the analysis of alkylbenzene sulfonates, including the tridecyl homologue.

Stationary PhaseMobile Phase CompositionDetectionReference
C18 (300 x 3.9 mm, 4 µm)Solvent A: Acetonitrile/Water (70:30) with 2.5 mM acetic acid and 2.5 mM triethylamine. Solvent B: Water with 2.5 mM acetic acid and 2.5 mM triethylamine.ESI-MS
Anion Exchange (250 x 4.6 mm, 5 µm)Isocratic: Acetonitrile/Water (40/60 v/v) with 0.05 M Sodium Perchlorate; pH 7.0.UV (280 nm) researchgate.net
Shim-pack XR-ODSII (100 x 2.0 mm, 2.2 µm)Gradient: (A) 50 mM ammonium formate + 0.1% formic acid buffer; (B) Acetonitrile.LC-MS/MS shimadzu.com
C18Methanol/Water (80:20 v/v) with 1.5 mM ammonium acetate.UV / MS researchgate.net
C4, C18Gradient elution with 10 mM ammonium formate buffer at pH 3.5.HRMS researchgate.net

Sample preparation is a critical step for analyzing trace levels of this compound in complex environmental matrices. researchgate.net Solid-Phase Extraction (SPE) is a widely used technique for the isolation and pre-concentration of LAS from aqueous samples. researchgate.netresearchgate.net Ion-pair SPE is a specific variant that enhances the retention of anionic surfactants like LAS on a solid-phase sorbent.

In this method, an ion-pair reagent, such as methylene (B1212753) green, is used to form a neutral complex with the anionic LAS. researchgate.net This complex can then be efficiently extracted from the water sample onto a solid-phase cartridge, typically packed with a polymeric or C18 sorbent. researchgate.net A patent describes a method where a sample solution is passed through an activated SAX (Strong Anion Exchange) cartridge, followed by washing to remove impurities and elution of the retained LAS using a methanol-hydrochloric acid mixture. google.com The eluate is then concentrated and analyzed by HPLC. google.com This cleanup and concentration procedure helps to eliminate matrix interferences and lower the limits of detection for subsequent HPLC analysis. researchgate.net

Gas chromatography (GC) is a powerful analytical tool known for its high resolution, but it is generally unsuitable for the direct analysis of non-volatile compounds like sulfonic acids. researchgate.net Therefore, a derivatization step is necessary to convert the sulfonic acid group into a more volatile and thermally stable form prior to GC analysis.

A common approach involves the conversion of alkylbenzenesulfonic acids into their corresponding methyl esters. researchgate.netresearchgate.net This can be achieved using an alkylation reagent like trimethyl orthoformate or diazomethane. researchgate.netresearchgate.net One study reported a simple and efficient method using trimethyl orthoformate that resulted in a 98% yield for the conversion of sodium alkylbenzene sulfonates to their methyl esters. researchgate.net Once derivatized, the resulting volatile compounds can be redissolved in a solvent like n-hexane and analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.netresearchgate.net This derivatization-GC-MS approach allows for the selective and sensitive determination of LAS in various samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Homologue and Isomer Analysis

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is the most accurate and definitive method for the analysis of LAS. researchgate.net It provides not only quantitative data but also qualitative confirmation of the identity of this compound among its isomers and homologues.

The coupling of Liquid Chromatography with a Quadrupole-Time-of-Flight Mass Spectrometer (LC-Q-ToF-MS) represents a state-of-the-art technique for the characterization of emerging contaminants, including various surfactants. researchgate.netnih.gov This high-resolution mass spectrometry (HRMS) approach offers significant advantages in both the identification and quantification of compounds in complex environmental samples. researchgate.net

In a typical LC-Q-ToF-MS analysis of LAS, the compounds are first separated by an ultra-high-performance liquid chromatography (UHPLC) system. umweltbundesamt.denih.gov The eluent from the column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for ionizing polar, thermally labile molecules like sulfonic acids. researchgate.net The analysis is often performed in negative ionization mode, where the LAS molecules are detected as deprotonated ions [M-H]⁻. shimadzu.com

The Q-ToF instrument provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound, greatly increasing the confidence in its identification. nih.govresearchgate.net For instance, researchers have used LC-Q-ToF-MS to detect and identify tridecylbenzenesulfonic acid in sediment samples from the Arctic. nih.gov The high sensitivity of the method allows for the quantification of these compounds at very low concentrations, often in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range. researchgate.net Furthermore, the fragmentation data obtained in MS/MS mode can be used to elucidate the structure of the isomers present. researchgate.net

High-Performance Liquid Chromatography Coupled with Microwave Plasma Torch Mass Spectrometry (HPLC-MPT-MS)

High-performance liquid chromatography (HPLC) coupled with microwave plasma torch mass spectrometry (HPLC-MPT-MS) represents a powerful and innovative technique for the analysis of long-chain alkylbenzene sulfonates like this compound. This method provides both separation of the analyte from a complex matrix and its sensitive detection and quantification. diva-portal.orgresearchgate.netresearchgate.net

In a typical HPLC-MPT-MS setup, the sample containing this compound is first injected into an HPLC system. A suitable column, such as a polymer-based reversed-phase column (e.g., RSpak DE-213), is employed to separate the isomers of tridecylbenzenesulfonate based on their alkyl chain structure. shodex.com The mobile phase often consists of a gradient of an organic solvent like acetonitrile and an aqueous solution containing a salt such as ammonium formate to facilitate ionization. shodex.com

Following chromatographic separation, the eluent is introduced into the microwave plasma torch. The MPT serves as an efficient ionization source, where the analyte molecules are desolvated and ionized by the high-temperature plasma. diva-portal.orgresearchgate.net The resulting ions are then guided into the mass spectrometer for detection. MPT-MS offers high sensitivity and can provide both qualitative and quantitative data. For instance, in the analysis of related long-chain linear alkylbenzenes (the precursors to LAS), HPLC-MPT-MS has demonstrated excellent linearity over a wide concentration range and low limits of detection. diva-portal.orgresearchgate.net

Table 1: Illustrative HPLC-MPT-MS Parameters for Analysis of Related Long-Chain Alkylbenzenes

ParameterValue
HPLC System Agilent 1260 Infinity II
Column ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 5 µm)
Mobile Phase Methanol (Isocratic elution)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
MPT-MS System MPT-MS-II
Plasma Gas Argon (Ar)
Gas Flow Rate 600 mL/min
Microwave Power 85 W
Detection Mode Full Scan
Note: This data is based on the analysis of long-chain linear alkylbenzenes and serves as a representative example. diva-portal.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of this compound and for elucidating its fragmentation pathways. wikipedia.orgnationalmaglab.orgencyclopedia.pub This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. wikipedia.orgnationalmaglab.orgencyclopedia.pub

When analyzing this compound using a technique like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), the molecule typically forms a deprotonated molecular ion [M-H]⁻ in negative ion mode. For this compound (C₁₉H₃₂O₃S, molecular weight 340.52 g/mol ), this precursor ion would have an m/z of 339. ontosight.aincats.io

In the MS/MS experiment, this precursor ion is isolated and subjected to collision-induced dissociation (CID). The fragmentation of alkylbenzene sulfonates is well-characterized. A primary fragmentation pathway involves the cleavage of the alkyl chain, leading to a series of characteristic product ions. A significant fragmentation pathway for linear alkylbenzene sulfonates (LAS) is the formation of the ethylene-substituted benzenesulfonate (B1194179) ion at m/z 183. nih.govresearchgate.net Further fragmentation of this ion can lead to a signal at m/z 119, corresponding to the loss of sulfur dioxide (SO₂). Another common fragmentation is the loss of the entire alkyl chain, resulting in the benzenesulfonate anion at m/z 157. The specific fragmentation pattern can help to confirm the identity of the alkylbenzene sulfonate and distinguish between different isomers.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral Loss
339 [M-H]⁻183C₁₁H₂₄
339 [M-H]⁻157C₁₃H₂₆
183119SO₂
Note: These fragmentation pathways are predicted based on the known behavior of similar linear alkylbenzene sulfonates. nih.govresearchgate.net

Spectroscopic Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The FT-IR spectrum provides a molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule. unitechlink.cominstanano.com

The key functional groups in this compound are the sulfonic acid group (-SO₃H), the aromatic benzene (B151609) ring, and the long aliphatic tridecyl chain. Each of these groups gives rise to characteristic absorption bands in the FT-IR spectrum.

Sulfonic Acid Group (-SO₃H): The S=O stretching vibrations are typically strong and appear in the region of 1350-1342 cm⁻¹ and 1165-1150 cm⁻¹ for anhydrous sulfonic acids. unitechlink.com The O-H stretching vibration of the sulfonic acid group is expected to be a broad band in the region of 3000-2500 cm⁻¹. The C-S stretching vibration is typically observed in the range of 700-600 cm⁻¹. tandfonline.com

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear in the region of 1600-1450 cm⁻¹. The substitution pattern on the benzene ring (in this case, 1,3-disubstitution) will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Aliphatic Chain (-C₁₃H₂₇): The C-H stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups of the tridecyl chain will appear in the region of 2960-2850 cm⁻¹. The C-H bending vibrations for these groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹. researchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
3100-3000Aromatic C-HStretching
2960-2850Aliphatic C-HStretching
3000-2500O-H (in -SO₃H)Stretching (broad)
1600-1450Aromatic C=CStretching
1465Aliphatic C-HBending (scissoring)
1375Aliphatic C-HBending (rocking)
1350-1342S=OAsymmetric Stretching
1165-1150S=OSymmetric Stretching
700-600C-SStretching
Note: The exact positions of these bands can be influenced by the physical state of the sample and intermolecular interactions. unitechlink.comtandfonline.comresearchgate.netasianpubs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound, providing information about the carbon skeleton and the chemical environment of each proton. pku.edu.cnpku.edu.cnuni-muenchen.de Both ¹H and ¹³C NMR are employed for a comprehensive analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the protons on the aromatic ring and the aliphatic tridecyl chain.

Aromatic Protons: The protons on the substituted benzene ring are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing sulfonic acid group. The splitting pattern of these signals will depend on the coupling between the adjacent protons and can confirm the 1,3-substitution pattern.

Aliphatic Protons: The protons of the long tridecyl chain will appear in the upfield region. The terminal methyl group (-CH₃) is expected to show a triplet around 0.9 ppm. The methylene groups (-CH₂-) of the chain will produce a complex multiplet signal between approximately 1.2 and 1.6 ppm. The methylene group attached directly to the benzene ring will be shifted further downfield, likely appearing as a triplet around 2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the aromatic region, typically between 120 and 150 ppm. The carbon atom attached to the sulfonic acid group and the carbon atom attached to the alkyl chain will have distinct chemical shifts.

Aliphatic Carbons: The carbon atoms of the tridecyl chain will appear in the upfield region, generally between 10 and 40 ppm. The terminal methyl carbon will be the most upfield signal, around 14 ppm, while the other methylene carbons will have characteristic shifts along the chain. sigmaaldrich.comcarlroth.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR Predicted δ (ppm) Multiplicity Assignment
7.0 - 8.0MultipletsAromatic protons
~2.6Triplet-CH₂- attached to ring
1.2 - 1.6Multiplet-(CH₂)₁₁-
~0.9TripletTerminal -CH₃
¹³C NMR Predicted δ (ppm) Assignment
120 - 150Aromatic carbons
~35-CH₂- attached to ring
22 - 32-(CH₂)₁₁-
~14Terminal -CH₃
Note: These are predicted chemical shifts based on general values for similar structures and can vary depending on the solvent and other experimental conditions. sigmaaldrich.comcarlroth.comrsc.org

Advanced Sample Preparation Protocols for Complex Matrices

The accurate analysis of this compound in complex matrices such as environmental samples (e.g., water, soil, sediment) or industrial formulations requires robust sample preparation protocols to remove interfering substances and concentrate the analyte. pku.edu.cnCurrent time information in Madison County, US. Solid-phase extraction (SPE) is a widely used and effective technique for this purpose. researchgate.netaocs.orgresearchgate.net

For aqueous samples, a common approach involves passing a known volume of the sample through an SPE cartridge containing a sorbent that retains the this compound. Reversed-phase sorbents like C18 or polymeric sorbents are often employed due to the hydrophobic nature of the long alkyl chain. researchgate.net After loading the sample, the cartridge is washed with a weak solvent to remove hydrophilic impurities. The retained analyte is then eluted with a stronger organic solvent, such as methanol or acetonitrile. researchgate.net

For solid matrices like soil or sediment, an initial extraction step is necessary to transfer the analyte into a liquid phase. Techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with a solvent like methanol are efficient for this purpose. pku.edu.cnCurrent time information in Madison County, US. The resulting extract can then be further cleaned up and concentrated using SPE as described for aqueous samples. The choice of SPE sorbent and elution solvents must be optimized to maximize the recovery of this compound while minimizing co-extraction of matrix components that can cause ion suppression or enhancement in subsequent MS analysis. pku.edu.cnCurrent time information in Madison County, US. The use of an internal standard, structurally similar to the analyte, is highly recommended to correct for any losses during sample preparation and to compensate for matrix effects.

Table 5: Example Solid-Phase Extraction Protocol for Alkylbenzene Sulfonates from Water

StepProcedure
Cartridge Conditioning Sequentially wash the C18 SPE cartridge with methanol followed by deionized water.
Sample Loading Pass the water sample (pH adjusted if necessary) through the conditioned cartridge at a controlled flow rate.
Washing Wash the cartridge with a methanol/water mixture to remove interferences.
Elution Elute the retained this compound with methanol or acetonitrile.
Concentration Evaporate the eluate to a small volume under a stream of nitrogen before analysis.
Note: This is a general protocol and specific parameters should be optimized for the matrix and analytical method. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies of 3 Tridecylbenzenesulfonic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Conformational Analysis of the Tridecyl Chain

Specific research on the conformational analysis of the tridecyl chain attached to the benzene (B151609) ring at the meta-position is not present in the available literature. A thorough conformational analysis would involve mapping the potential energy surface of the molecule as a function of the dihedral angles within the long alkyl chain to identify the most stable conformers.

Charge Distribution and Acidic Proton Characterization

While the acidic nature of the sulfonic acid group is well-known, specific computational studies detailing the charge distribution across the 3-tridecylbenzenesulfonic acid molecule and a precise characterization of its acidic proton are not available. Such an analysis would typically involve calculations of atomic charges (e.g., Mulliken, NBO) and the electrostatic potential surface to visualize electron-rich and electron-deficient regions, providing insight into the molecule's reactivity and the lability of the sulfonic proton.

Molecular Dynamics Simulations of this compound Interactions

No published molecular dynamics (MD) simulation studies were found that specifically investigate the behavior of this compound. MD simulations are crucial for understanding the dynamic behavior of molecules and their interactions with their environment over time.

Behavior at Interfaces and Self-Assembly Phenomena

The behavior of surfactants at interfaces and their tendency to self-assemble into micelles or other aggregates is a key area of research for related molecules like dodecylbenzenesulfonic acid. However, specific MD simulations modeling the interfacial behavior and self-assembly of the 3-tridecyl isomer have not been reported.

Solvation Studies in Diverse Media

Computational studies on the solvation of this compound in various solvents (e.g., water, organic solvents) are not available. Solvation studies are important for understanding the solubility and behavior of the compound in different chemical environments and are often conducted using both explicit and implicit solvent models in computational chemistry.

Computational Prediction of Spectroscopic Properties

There is no available research that computationally predicts the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound. Such predictions are valuable for interpreting experimental spectra and for the structural elucidation of the compound.

Mechanistic Investigations of Reaction Pathways via Computational Chemistry

Extensive searches of publicly available scientific literature and computational chemistry databases did not yield specific studies focused on the mechanistic investigations of reaction pathways for this compound through computational chemistry. While theoretical studies exist for related benzenesulfonic acid compounds, the specific reaction mechanisms, transition states, and energy profiles for this compound have not been a subject of published computational investigation.

Therefore, no detailed research findings or data tables on the computational analysis of its reaction pathways can be provided at this time.

Environmental Biogeochemistry and Remediation Research of 3 Tridecylbenzenesulfonic Acid

Environmental Occurrence and Distribution as an Emerging Contaminant

Linear alkylbenzene sulfonates are ubiquitous in environments impacted by anthropogenic activities. Due to their chemical properties, specific homologues like 3-tridecylbenzenesulfonic acid exhibit distinct distribution patterns, particularly favoring accumulation in solid matrices such as sediments and sludge.

The primary route for this compound to enter the environment is through the discharge of treated and untreated wastewater. While concentrations in the water column can be transient, its hydrophobic nature leads to significant accumulation in sediments.

Research conducted in coastal marine environments receiving urban wastewater has identified various LAS homologues, including the C13 variant, in sediment cores. A study in the Bay of Cádiz, Spain, analyzed the vertical distribution of LAS in sediments, revealing a sharp decrease in concentration with increasing depth. The highest concentrations of C13-LAS were found in the upper layers of the sediment, indicating recent deposition. nih.gov

Table 1: Vertical Distribution of C13-LAS in a Marine Sediment Core

Concentration of C13 linear alkylbenzene sulfonate (LAS) detected at various depths in a coastal sediment core from a location impacted by urban effluent discharge. Data sourced from León et al. (2001). nih.gov

Sediment Depth (cm)C13-LAS Concentration (µg/g dry weight)
0-215.2
2-410.5
4-65.8
6-82.1
8-100.9
>10<0.5

In general, measured concentrations of total LAS in freshwater sediments near wastewater treatment plant outfalls are typically in the range of 0.5 to 5.3 mg/kg dry weight. dtu.dk Surface water concentrations are considerably lower, often in the range of <0.004 to 0.081 mg/L in riverine environments. dtu.dk

The environmental transport of this compound is governed by its physicochemical properties. As an anionic surfactant, it is water-soluble but also possesses a long, hydrophobic alkyl chain (C13). This dual nature dictates its partitioning behavior in aquatic systems.

The primary transport mechanism is via aqueous effluent from wastewater treatment plants. Upon entering rivers and coastal waters, the compound partitions between the water column and suspended particulate matter. Due to its hydrophobicity, it has a strong tendency to adsorb to organic matter in sediments and sludge. dtu.dk The longer the alkyl chain, the greater the hydrophobicity and the stronger the sorption.

The organic carbon-based partition coefficient (Koc), a measure of a chemical's tendency to sorb to organic matter, is significantly higher for C13-LAS compared to its shorter-chain counterparts. For C13 homologues, the Koc value can be as high as 6.6 x 10⁵ L/kg. nih.gov This strong affinity for the solid phase means that marine and riverine sediments are the primary sinks for this compound, leading to its accumulation over time. nih.gov

Biodegradation Pathways and Biotransformation Mechanisms

The primary mechanism for the removal of this compound from the environment is microbial biodegradation, which occurs readily under aerobic conditions. Anaerobic degradation is generally considered to be very slow or negligible. nih.gov

The rate and extent of this compound biodegradation are influenced by several key environmental factors.

Aeration: Oxygen is a critical requirement for the initial steps of LAS degradation. The process is rapid and complete in aerobic environments like activated sludge, surface waters, and topsoil, but is significantly hindered under anoxic or anaerobic conditions found in deeper sediments. nih.govresearchgate.net

Temperature: Microbial activity is temperature-dependent. Studies on LAS biodegradation have shown that the process can occur over a range of temperatures. One study found the optimal temperature for LAS metabolism during the composting of biosolids to be around 40°C, with microbial activity ceasing in the thermophilic range (>50°C). mdpi.com Other research has demonstrated effective LAS removal (>90%) in simulated wastewater treatment systems at temperatures as low as 9°C, although longer acclimation periods for the microbial communities were required. nih.gov

Salinity: The effect of salinity is complex. High salinity can exert osmotic stress on microbial cells, potentially inhibiting their metabolic activity and reducing biodegradation rates. semanticscholar.org However, microbial communities adapted to saline environments can effectively degrade hydrocarbons. Some studies on other pollutants have shown that low to moderate salinity may not significantly hinder, or can even enhance, degradation, while high salinity is generally inhibitory. semanticscholar.orgheraproject.com Complete biodegradation of LAS and its metabolites has been demonstrated in seawater under laboratory conditions. who.int

Table 2: Influence of Environmental Factors on this compound Biodegradation

Summary of the general effects of key environmental parameters on the rate of microbial degradation of linear alkylbenzene sulfonates (LAS), including the C13 homologue.

Environmental FactorEffect on Biodegradation RateRemarks
Aeration (Oxygen)Strongly PositiveEssential for the initial enzymatic attack. Degradation is rapid under aerobic conditions and very slow to negligible under anaerobic conditions. researchgate.net
TemperatureVariableDegradation occurs over a wide range. Optimal temperatures are often in the mesophilic range (e.g., 40°C), with inhibition at thermophilic temperatures. mdpi.com Half-life for C13-LAS in soil averages 2 days.
SalinityVariable / Potentially NegativeHigh salinity can be inhibitory due to osmotic stress on non-adapted microbes. semanticscholar.org However, adapted marine bacteria effectively degrade LAS in seawater. who.int
Sediment PresenceComplex (Negative and Positive)Increases accumulation via sorption, which can reduce bioavailability. Also provides a habitat for degrading microorganisms.

The biodegradation of LAS is carried out by diverse consortia of bacteria. Several genera have been identified as capable LAS degraders, including Pseudomonas, Aeromonas, Vibrio, and Comamonas. heraproject.com A bacterial consortium is often more effective at complete mineralization than individual strains.

The degradation pathway for this compound follows the general mechanism established for all LAS congeners:

ω-Oxidation: The process begins with an attack by a monooxygenase enzyme on the terminal methyl group of the tridecyl chain, adding a hydroxyl group. researchgate.net

β-Oxidation: The now-hydroxylated alkyl chain undergoes sequential cleavage via the β-oxidation pathway, a common metabolic process for breaking down fatty acids. In this process, two-carbon units (as acetyl-CoA) are progressively removed from the end of the chain. nih.govresearchgate.net This shortening of the alkyl chain results in the formation of a series of intermediate metabolites known as sulfophenylcarboxylates (SPCs).

Desulfonation and Ring Cleavage: Once the alkyl chain is sufficiently shortened, the sulfonate group is removed from the aromatic ring, a step known as desulfonation. Subsequently, the benzene (B151609) ring is opened, typically by dioxygenase enzymes, leading to aliphatic compounds that can be funneled into central metabolic pathways. researchgate.net

Key enzymes involved in the later stages of LAS metabolite degradation have been identified in bacteria like Comamonas testosteroni. These include a Baeyer-Villiger monooxygenase and an esterase, which are responsible for mineralizing specific SPCs into simpler compounds like 4-sulfophenol and acetate (B1210297).

The primary and most well-characterized biodegradation metabolites of all LAS, including this compound, are sulfophenylcarboxylates (SPCs). These intermediates retain the sulfonated phenyl ring but have a carboxyl group at the end of a shortened alkyl chain. researchgate.net

For an odd-numbered alkyl chain like tridecyl (C13), the β-oxidation pathway generates a specific series of SPCs. Each cycle of β-oxidation removes two carbons, so the initial C13-LAS is converted to a C11-SPC, then a C9-SPC, and so on, until the chain is fully degraded. These SPCs are more water-soluble and less hydrophobic than the parent compound. nih.gov

Further degradation of the SPCs leads to the formation of compounds such as 4-sulfoacetophenone, which is then converted to 4-sulfophenyl acetate, and finally to 4-sulfophenol and acetate before complete mineralization. The ultimate biodegradation products of this compound under aerobic conditions are carbon dioxide, water, sulfate (B86663) (SO₄²⁻), and bacterial biomass. researchgate.net

Environmental Fate Modeling and Risk Assessment Methodologies

The environmental fate of this compound is assessed through modeling and risk assessment methodologies that consider its physicochemical properties and behavior in various environmental compartments. As a member of the LAS group, its fate is often evaluated collectively with other LAS homologs.

Environmental fate models for anionic surfactants like this compound are used to predict their distribution and concentration in the environment. acs.org These models consider processes such as advection, dispersion, sorption to soil and sediment, and degradation (both biotic and abiotic). The sorption of anionic surfactants to sediment and soil is a key process that influences their environmental concentration and bioavailability. acs.org

Risk assessment for LAS in environmental compartments such as soil and water involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). nih.govheraproject.com The PEC is estimated based on usage data, release scenarios, and environmental fate modeling. The PNEC is derived from ecotoxicological data for relevant organisms. nih.gov For LAS in agricultural soil amended with sewage sludge, risk assessments have been conducted to evaluate the potential short-term and long-term effects on soil microbiology and fauna. nih.govnih.gov These assessments have helped in establishing PNEC values for soil organisms. nih.gov While LAS can be inhibitory to some microbial activities at high concentrations, risk assessments have generally concluded that under normal sewage sludge amendment practices, LAS does not pose a significant risk to the soil ecosystem. nih.govnih.gov

Advanced Remediation Strategies for Sulfonic Acid Contamination

Contamination of soil and water with sulfonic acids, including this compound, has led to the development of various advanced remediation strategies. These strategies aim to efficiently remove or degrade these compounds from the environment.

Advanced oxidation processes (AOPs) are a prominent group of remediation technologies for sulfonic acid contamination. As discussed in the context of chemical oxidation, Fenton's reagent has been successfully applied for the remediation of soils contaminated with linear alkylbenzenes, the precursors to LAS. scielo.brscielo.br The injection of Fenton's reagents into contaminated soil has demonstrated technical viability for in-situ chemical oxidation. scielo.br

Photocatalytic degradation is another advanced remediation technique that has been studied for the removal of LAS. This process typically involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon activation by UV light, generates reactive oxygen species that can degrade organic pollutants. researchgate.netresearchgate.net The efficiency of photocatalytic degradation of LAS can be influenced by factors such as pH, catalyst loading, and the presence of other substances in the water. researchgate.net This method has been shown to be effective in degrading LAS in both synthetic solutions and industrial laundry wastewater. researchgate.net

Constructed wetlands have also been investigated as a cost-effective and environmentally friendly approach for the removal of LAS from wastewater. acs.org In subsurface flow constructed wetlands, the removal of LAS is influenced by factors such as water depth and hydraulic loading rate. acs.org Biodegradation within the wetland system is a key removal mechanism, and it has been observed that longer-chain LAS homologs, such as C13 LAS, can be removed to a greater extent than shorter-chain ones under certain conditions. acs.org

Remediation StrategyDescriptionKey Advantages
Advanced Oxidation Processes (e.g., Fenton's Reagent) In-situ or ex-situ chemical oxidation using strong oxidizing agents.High efficiency, applicable to both soil and water.
Photocatalytic Degradation Use of semiconductor photocatalysts (e.g., TiO2) and UV light to degrade pollutants.Can lead to complete mineralization, effective for water treatment.
Constructed Wetlands Use of natural processes within an engineered wetland system to treat contaminated water.Cost-effective, environmentally friendly, sustainable.

Research Applications of 3 Tridecylbenzenesulfonic Acid in Materials Science and Engineering

Interfacial Science and Surfactant Functionality

As a member of the alkylbenzenesulfonic acid family, 3-tridecylbenzenesulfonic acid exhibits pronounced surfactant properties. Its molecular structure, featuring a long hydrophobic tridecyl chain and a hydrophilic benzenesulfonic acid head, allows it to significantly alter the properties of liquid interfaces.

Surfactants, such as this compound, are known to reduce the surface tension of liquids. When introduced into a liquid, the surfactant molecules migrate to the surface, orienting themselves with their hydrophobic tails directed away from the liquid and their hydrophilic heads remaining in the liquid. This arrangement disrupts the cohesive energy at the surface, leading to a decrease in surface tension. The increased number of surfactant molecules at the interface reduces the free energy of the surface, which in turn lowers the surface tension researchgate.net. This property is crucial for enhancing wetting phenomena, where a liquid spreads over a solid surface. By reducing the liquid's surface tension, the surfactant allows it to cover a larger area of the solid substrate more effectively.

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in a solution begin to aggregate into spherical structures called micelles. Before reaching the CMC, the surface tension of the solution changes significantly with the concentration of the surfactant. However, once the CMC is reached, the surface tension remains relatively constant or changes at a much lower rate wikipedia.org. The CMC is a critical characteristic of a surfactant, indicating the point at which the surface is saturated with surfactant molecules and any additional molecules form micelles in the bulk of the solution wikipedia.org.

Table 1: Critical Micelle Concentration (CMC) of a Related Anionic Surfactant

Surfactant Name Formula Temperature (°C) CMC (M)

This table presents data for a structurally similar compound to provide context for the expected properties of this compound.

Advanced Materials Modification and Composite Development

The surfactant properties of this compound also make it a candidate for modifying the properties of advanced materials, particularly in the field of civil engineering.

In the context of asphalt (B605645) binders, alkylbenzenesulfonic acids, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), have been investigated as modifiers to improve the performance of bituminous materials. DBSA, a close structural analog of this compound, has been shown to enhance the rheological properties of bitumen researchgate.net.

Bitumen aging, a process of oxidation and volatilization, leads to the hardening and embrittlement of asphalt pavements mdpi.com. Research on DBSA as a component of rejuvenators has shown that it can help mitigate these aging effects. When used in a solubilized rejuvenator, DBSA can replenish aged bitumen with necessary aromatic components nih.govresearchgate.net. This helps to restore the physical properties of the aged binder, such as penetration and ductility, while decreasing the softening point and viscosity researchgate.net. The addition of DBSA-containing rejuvenators has been found to improve the resistance of bitumen to age hardening mdpi.com.

Table 2: Physical Properties of Aged Bitumen Regenerated with a DBSA-Containing Rejuvenator

Rejuvenator Content (wt %) Penetration (0.1 mm) Ductility (cm) Softening Point (°C)
0 45 2.5 58.2
4 52 8.5 55.4
8 62 18.2 52.1

This data is based on studies using a solubilized rejuvenator containing DBSA on PAV (Pressurized Aging Vessel) aged bitumen and illustrates the potential effects of alkylbenzenesulfonic acids. nih.gov

Application in Enhanced Oil Recovery (EOR) Formulations

The application of chemical agents to alter the properties of reservoir fluids and rock is a cornerstone of Enhanced Oil Recovery (EOR) techniques. Among these, surfactants play a pivotal role in mobilizing residual oil trapped in reservoirs after primary and secondary recovery methods. This compound, as a member of the alkylbenzene sulfonate family of surfactants, is investigated for its potential in EOR formulations due to its amphiphilic nature, which allows it to favorably interact with both oil and water phases.

Interfacial Tension Reduction in Oil/Water Systems

A critical parameter in EOR is the interfacial tension (IFT) between the crude oil and the injection fluid (water). High IFT is a primary cause of capillary forces that trap oil within the porous rock matrix. Surfactants are effective in reducing this IFT, thereby lowering the capillary pressure and facilitating the displacement of oil.

Research on other anionic surfactants, such as sodium lignosulfonate (SLS), has shown a substantial decrease in IFT with increasing surfactant concentration and temperature. For example, a 6% v/v SLS solution was found to be the optimal concentration to significantly reduce the IFT of a crude oil sample from 32.78 mN/m to 3.22 mN/m at 70°C upnyk.ac.id. This demonstrates the principle that an optimal surfactant concentration, known as the critical micelle concentration (CMC), is key to achieving maximum IFT reduction upnyk.ac.id. The long tridecyl chain of this compound is expected to provide strong lipophilic interactions with crude oil, a key factor in effective IFT reduction.

Table 1: Effect of Surfactant Concentration and Temperature on Interfacial Tension (IFT) Reduction (Data for Sodium Lignosulfonate - SLS)

Surfactant Concentration (% v/v)Temperature (°C)Initial IFT (mN/m)Final IFT (mN/m)
27032.78Not specified
47032.78Not specified
67032.783.22
87032.78Not specified

This table illustrates the general principle of IFT reduction by a similar anionic surfactant, as specific data for this compound was not available.

Emulsification and Solubilization Properties

Beyond reducing IFT, surfactants in EOR formulations also function by promoting the emulsification of crude oil into the aqueous phase and by solubilizing oil components within surfactant micelles.

Emulsification: The formation of emulsions, particularly oil-in-water (O/W) emulsions, can significantly reduce the viscosity of heavy crude oil, thereby improving its mobility through the reservoir. The amphiphilic nature of this compound, with its polar sulfonate head and nonpolar tridecyl tail, allows it to act as an effective emulsifying agent. It positions itself at the oil-water interface, reducing the energy required to create and stabilize oil droplets within the water phase. While specific studies on the emulsification efficiency of this compound were not found, research on other alkylbenzene sulfonic acids has demonstrated their ability to form stable emulsions, a crucial property for mobilizing viscous crude oil stanford.edu.

Solubilization: Above the critical micelle concentration (CMC), surfactant molecules aggregate to form micelles. These micelles have a hydrophobic core and a hydrophilic exterior, enabling them to encapsulate and solubilize oil molecules within the aqueous phase. This mechanism is particularly important for recovering lighter crude oil components. Studies on sodium dodecylbenzenesulfonate (SDBS) have shown that the solubilization of crude oil is linearly proportional to the surfactant concentration above the CMC mdpi.com. The long alkyl chain of this compound suggests it would form micelles with a significant capacity for oil solubilization.

Table 2: Solubilization Efficiency of Anionic Surfactants (Comparative Data)

SurfactantCritical Micelle Concentration (CMC)Solubilization Efficiency (g oil / g surfactant)
Sodium Dodecyl Sulfate (B86663) (SDS)Lower than SDBSLower than SDBS and X-AES
Sodium Dodecylbenzene Sulfonate (SDBS)Higher than X-AESHigher than SDS, Lower than X-AES
Extended Surfactant (X-AES)Lower than SDS and SDBSHigher than SDS and SDBS

This table provides a comparison of the solubilization efficiency of different anionic surfactants, highlighting the principles that would apply to this compound. Specific data for this compound was not available in the reviewed literature.

Catalytic Applications in Organic Synthesis

Sulfonic acids are well-established as strong Brønsted acids and find widespread use as catalysts in a variety of organic transformations. The presence of the sulfonic acid group (-SO₃H) in this compound imparts it with catalytic activity, while the long tridecyl chain can influence its solubility and interaction with organic substrates.

This compound as a Brønsted Acid Catalyst

A Brønsted acid is a chemical species that can donate a proton (H⁺). The sulfonic acid group in this compound is a strong proton donor, making it an effective catalyst for acid-catalyzed reactions. The catalytic activity of sulfonic acids is often comparable to that of mineral acids like sulfuric acid but with the advantage of being organic-soluble and potentially less corrosive.

While specific examples of this compound as a catalyst in the literature are scarce, the principles of Brønsted acid catalysis by sulfonic acids are well-documented. For instance, p-toluenesulfonic acid (PTSA), a common solid Brønsted acid catalyst, is used in a wide range of reactions including esterification, acetal (B89532) formation, and dehydration. The long alkyl chain in this compound could enhance its solubility in nonpolar organic solvents, potentially improving its efficacy in certain reaction systems compared to shorter-chain analogs.

Design of Heterogeneous Catalysts Incorporating Sulfonic Acid Moieties

Homogeneous catalysts, while often highly active, can be difficult to separate from the reaction mixture. To overcome this, heterogeneous catalysts are developed by immobilizing the active catalytic species on a solid support. Sulfonic acid groups can be incorporated into various solid materials to create solid acid catalysts.

The general approach involves functionalizing a solid support, such as silica (B1680970), alumina, or a polymer resin, with sulfonic acid groups. This can be achieved through various methods, including the grafting of molecules containing sulfonic acid groups or the direct sulfonation of the support material. While there are no specific reports found on the use of this compound for this purpose, the long alkyl chain could potentially be used to anchor the sulfonic acid group to a hydrophobic support material through non-covalent interactions or as a precursor for covalent attachment.

The performance of such heterogeneous catalysts depends on factors like the acid site density, the nature of the support, and the accessibility of the active sites to the reactants mdpi.com. The development of solid acid catalysts with sulfonic acid functionalities is an active area of research aimed at creating more sustainable and efficient catalytic processes researchgate.net.

Role in Esterification Processes

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a classic example of an acid-catalyzed reaction. Sulfonic acids are widely used as catalysts for this transformation due to their strong acidity and good solubility in organic reaction media.

The catalytic cycle involves the protonation of the carbonyl oxygen of the carboxylic acid by the sulfonic acid catalyst, which activates the carboxylic acid towards nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate and the elimination of water to yield the ester product.

While specific data on the catalytic efficiency of this compound in esterification is not available, studies on other sulfonic acids, such as p-toluenesulfonic acid and dodecylbenzenesulfonic acid (DBSA), demonstrate their effectiveness. For example, DBSA has been shown to be an efficient catalyst for the esterification of fatty acids with various alcohols, with conversion rates reaching 74% to 99% under mild conditions csic.es. The long tridecyl chain of this compound could be advantageous in the esterification of long-chain fatty acids, where its lipophilic nature could enhance the interaction between the catalyst and the substrates.

Table 3: Catalytic Performance of Solid Acid Catalysts in the Esterification of Lauric Acid with Ethanol

CatalystReaction Time (min)Conversion (%)
Amberlyst-15240>98
H₂SO₄@C-not_calcinated240~90-99

This table presents data for other solid acid catalysts to illustrate the effectiveness of sulfonic acid-based catalysts in esterification, as specific data for this compound was not available.

Intermediate in Fine Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules and functional materials within materials science and engineering. Its chemical structure, featuring a long hydrophobic alkyl chain, an aromatic ring, and a reactive sulfonic acid group, allows for a variety of chemical modifications. These modifications can be broadly categorized into two main types: reactions involving the sulfonic acid group and electrophilic substitution on the aromatic ring. Such derivatizations enable the production of specialized surfactants, polymerizable monomers, and functional additives for advanced materials.

The sulfonic acid moiety can be converted into a more reactive sulfonyl chloride group. This transformation is a common first step for creating a range of sulfonate derivatives. For example, benzenesulfonyl chloride can be prepared by reacting benzenesulfonic acid with reagents like phosphorus pentachloride or chlorosulfonic acid orgsyn.orgorgsyn.org. This highly reactive intermediate can then be used to synthesize sulfonic esters and sulfonamides through reactions with alcohols and amines, respectively. These resulting molecules can be designed to have specific properties for applications such as specialty emulsifiers or components of polymeric systems.

Furthermore, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. uomustansiriyah.edu.iqbyjus.commsu.edu Reactions such as Friedel-Crafts alkylation and acylation can introduce additional functional groups onto the benzene (B151609) ring. libretexts.orglibretexts.orgunizin.org For instance, the introduction of a vinyl group could transform the molecule into a polymerizable surfactant (surfmer), which can be incorporated into polymer chains to enhance emulsion stability in polymerization processes. The long tridecyl chain in these derivatives is particularly useful for imparting hydrophobicity and influencing the morphology of the final material.

The synthesis of long-chain alkylbenzene sulfonic acids is a well-established industrial process, typically involving the alkylation of benzene with long-chain olefins followed by sulfonation. cn-lubricantadditive.comwikipedia.org This accessibility makes this compound a cost-effective starting material for various fine chemicals. Its derivatives are valuable in applications such as lubricant additives, where they contribute to detergency and corrosion inhibition. cn-lubricantadditive.comgoogle.com

Below is a table outlining potential synthetic transformations of this compound and the resulting fine chemicals with their applications in materials science.

Starting MaterialReagent(s)TransformationResulting Intermediate/Fine ChemicalPotential Application in Materials Science
This compoundThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)Conversion of sulfonic acid to sulfonyl chloride3-Tridecylbenzenesulfonyl chloridePrecursor for synthesis of sulfonamides and sulfonate esters as functional additives.
3-Tridecylbenzenesulfonyl chlorideAlcohols (R-OH), Phenols (Ar-OH)Esterification3-Tridecylbenzenesulfonate estersPlasticizers, components of specialty coatings.
3-Tridecylbenzenesulfonyl chlorideAmines (R-NH₂)SulfonamidationN-substituted 3-tridecylbenzenesulfonamidesCross-linking agents for polymers, components of ion-exchange resins.
This compoundAlkyl halide (R-X) / Lewis acid (e.g., AlCl₃)Friedel-Crafts AlkylationAlkyl-substituted this compoundIntermediate for novel surfactants with tailored properties.
This compoundAcyl halide (RCOX) / Lewis acid (e.g., AlCl₃)Friedel-Crafts AcylationAcyl-substituted this compoundPrecursor for UV-curable materials and photoinitiators.
This compoundNitrating mixture (HNO₃/H₂SO₄)NitrationNitro-3-tridecylbenzenesulfonic acidIntermediate for the synthesis of azo dyes for functional textiles.

Structure Activity Relationship Sar and Isomerism Studies of 3 Tridecylbenzenesulfonic Acid

Influence of Alkyl Chain Length and Branching on Molecular Properties and Performance

Longer alkyl chains in surfactant molecules generally lead to increased hydrophobicity. nih.govrsc.orgmdpi.com This can enhance surface activity and the formation of micelles at lower concentrations. mdpi.com Studies on similar compounds show that elongating the alkyl chain can also affect thermal properties and lead to more structured arrangements in the liquid state, with distinct polar and non-polar domains. nih.govnih.gov

The degree of branching on the alkyl side chain is a critical factor, particularly concerning the compound's environmental fate. Research on other aromatic alkanoic acids has demonstrated that an increase in alkyl chain branching can reduce the rate of biotransformation. nih.gov Less branched, or linear, isomers are more readily metabolized by microorganisms. For instance, a study on butyl-phenyl-butanoic acid (BPBA) isomers showed that the least branched isomer was completely degraded, while more branched isomers were only partially metabolized. nih.gov This suggests that linear isomers of tridecylbenzenesulfonic acid would exhibit higher rates of biodegradation compared to their branched counterparts.

Table 1: Predicted Influence of Alkyl Chain Structure on Properties of Tridecylbenzenesulfonic Acid

Structural Feature Property Affected Predicted Effect Rationale
Increased Alkyl Chain Length Hydrophobicity Increase Larger non-polar moiety.
Surface Activity Increase Enhanced tendency to adsorb at interfaces.
Self-Diffusion Coefficient Decrease Slower movement of larger molecules. nih.govnih.gov
Increased Alkyl Chain Branching Biodegradation Rate Decrease Steric hindrance limits enzymatic access for degradation. nih.gov
Packing Efficiency Decrease Irregular shape prevents dense packing in micelles or at interfaces.

Positional Isomerism of the Sulfonic Acid Group and Tridecyl Chain

The specific attachment points of the sulfonic acid group and the tridecyl chain on the benzene (B151609) ring create various positional isomers, each with unique properties.

Impact on Interfacial Properties and Self-Assembly

The location of the hydrophilic sulfonate group along the hydrophobic alkyl chain significantly affects the molecule's geometry and, consequently, its behavior at interfaces and its self-assembly into micelles. Studies on linear alkylbenzene sulfonates (LAS), which are structurally analogous to 3-tridecylbenzenesulfonic acid, show that positional isomers exhibit different properties. researchgate.net

Table 2: Comparison of Properties for Positional Isomers of Linear Alkylbenzene Sulfonates (LAS) as an Analogue for Tridecylbenzenesulfonic Acid

Isomer Type (Attachment of Benzene Ring) Molecular Shape Area per Molecule at Interface Expected Solubility
External (e.g., 2-phenyl) More linear Smaller Higher
Central (e.g., 5- or 6-phenyl) Bulkier, more 'T-shaped' Larger researchgate.net Lower

Consequences for Environmental Biodegradation Rate

The position of the substituents on the benzene ring also has consequences for the rate of environmental biodegradation. The principle of "distance" from the active site of biodegrading enzymes is crucial. For linear alkylbenzene sulfonates, isomers where the sulfonate group is further from the end of the alkyl chain tend to biodegrade more slowly. The initial enzymatic attack often occurs at the terminal methyl group of the alkyl chain; a centrally located benzene ring can create steric hindrance, slowing this process.

Furthermore, the degradation of aromatic compounds often proceeds via the formation of dihydroxylated intermediates by dioxygenase enzymes. nih.gov The specific isomeric structure can influence the susceptibility of the benzene ring to this enzymatic attack. As observed with other aromatic compounds, an increase in alkyl chain branching significantly reduces the rate of biotransformation, indicating that linear isomers are more readily biodegradable. nih.gov

Correlation between Molecular Structure and Biological Interactions (e.g., allelopathic potential)

Allelopathy refers to the beneficial or harmful effects of one plant on another through the release of biochemicals into the environment. mdpi.com While direct studies on the allelopathic potential of this compound are not prominent, its molecular structure—possessing both a large, hydrophobic alkyl tail and a polar, acidic headgroup—is characteristic of many biologically active surfactants.

Allelopathic chemicals, or allelochemicals, encompass a wide range of compounds, including phenolics and organic acids, which can inhibit seed germination and plant growth. nih.govnih.gov The surfactant nature of this compound suggests it could interact with plant cell membranes, potentially disrupting their integrity and function, a common mechanism for allelopathic action. The ability of a compound to be transported through the soil and taken up by a target plant is key to its allelopathic potential. The solubility and soil-binding characteristics of this compound, which are governed by its isomerism and chain structure, would therefore be critical in determining its potential biological interactions within an ecosystem.

Derivatization Strategies for Tailoring Specific Properties

Chemical derivatization involves modifying a molecule to alter its properties for a specific purpose, such as improving its performance in a formulation or enhancing its detectability for analytical methods. researchgate.net

Synthesis and Characterization of Alkylacylbenzenesulfonates

One potential derivatization strategy for this compound is its conversion to an alkylacylbenzenesulfonate. This would involve introducing a carbonyl group (C=O) into the molecule, typically on the benzene ring. While specific literature on the synthesis from this compound is scarce, a general approach could involve a Friedel-Crafts acylation reaction. In this type of reaction, an acyl group (R-C=O) is attached to the aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The introduction of an acyl group would create a keto-sulfonate structure. This modification would be expected to significantly alter the compound's properties. The polar ketone group could influence solubility, chelating ability, and thermal stability. Characterization of such a new derivative would involve techniques like NMR spectroscopy to confirm the structure and mass spectrometry to verify the molecular weight, allowing for a detailed understanding of the new structure-activity relationships.

Exploration of Other Functionalized Derivatives

The study of functionalized derivatives of this compound, and more broadly, long-chain linear alkylbenzene sulfonates (LAS), is crucial for tailoring their properties for specific applications, ranging from enhanced detergency to novel catalytic functions. Research in this area focuses on modifying the core structure—either the hydrophobic tridecyl chain or the hydrophilic benzenesulfonic acid head—to alter the molecule's physicochemical and biological properties. While much of the literature pertains to the general class of C10-C14 LAS, the principles derived are directly applicable to the tridecyl (C13) homologue.

Modification of the Hydrophobic Alkyl Chain

Functionalization of the long alkyl chain offers a route to introduce new properties or enhance existing ones, such as improving hard water resistance or altering emulsification capabilities.

One significant area of exploration involves the introduction of ether linkages into the alkyl chain. A patented method describes the preparation of an alkylbenzene sulfonic acid where the alkyl group is derived from the reaction of a fatty alcohol polyoxyethylene ether with phenol. This process results in a derivative with an ether-containing side chain attached to the benzene ring, which is then sulfonated. The presence of ethylene (B1197577) oxide units within the hydrophobic tail imparts increased water solubility, enhanced resistance to hard water ions (Ca²⁺, Mg²⁺), and strong emulsifying power. google.com These derivatives combine the characteristics of both anionic (sulfonate) and non-ionic (polyoxyethylene) surfactants in a single molecule.

Modification of the Aromatic Ring and Sulfonic Acid Group

The aromatic ring and the sulfonic acid group are also key targets for functionalization, leading to derivatives with applications beyond surfactancy, particularly in catalysis and chemical synthesis.

Catalytic Applications: The sulfonic acid group (–SO₃H) is a strong Brønsted acid site. This inherent acidity allows alkylbenzene sulfonic acids to be used as catalysts themselves or to be immobilized onto solid supports to create heterogeneous catalysts. For instance, alkylbenzene sulfonic acid has been successfully used to functionalize a carbon-based solid acid catalyst. wikipedia.org This novel catalyst, prepared through a hydrothermal method with starch and alkylbenzene sulfonic acid, demonstrated high catalytic activity in esterification reactions, rivaling traditional catalysts like p-toluenesulfonic acid while offering the benefits of being a more stable and recyclable solid catalyst. wikipedia.org

Synthesis of Further Derivatives: The sulfonic acid group can be converted into other functional groups, creating a range of derivatives with distinct chemical reactivities. Standard organic transformations can be applied to achieve this:

Sulfonyl Chlorides: Treatment of the sulfonic acid with reagents like thionyl chloride can convert it into the corresponding sulfonyl chloride (–SO₂Cl). echemi.com This highly reactive intermediate serves as a precursor for numerous other derivatives.

Sulfonamides: The reaction of the sulfonyl chloride with ammonia (B1221849) or amines yields sulfonamides (–SO₂NR₂). This class of compounds is widely known in medicinal chemistry, and introducing it to a long-chain alkylbenzene structure could generate molecules with potential biocidal or specific binding properties.

Sulfonate Esters: Reaction of the sulfonyl chloride with alcohols produces sulfonate esters (–SO₂OR). echemi.com

Modification SiteFunctional Group IntroducedResulting Derivative ClassPotential Impact on PropertiesReference Example
Alkyl ChainPolyoxyethylene EtherAnionic/Non-ionic Hybrid SurfactantIncreased water solubility, enhanced hard water resistance, strong emulsification. google.com
Sulfonic Acid GroupImmobilization on Carbon SupportHeterogeneous Acid CatalystCreates a stable, reusable solid acid catalyst for reactions like esterification. wikipedia.org
Sulfonic Acid GroupChloride SubstitutionSulfonyl ChlorideHighly reactive intermediate for further synthesis. echemi.com
Sulfonic Acid GroupAmide FormationSulfonamideAlters polarity and introduces potential for biological activity.
Sulfonic Acid GroupEster FormationSulfonate EsterModifies the hydrophilic headgroup, affecting surfactant properties. echemi.com

The exploration of these functionalized derivatives is an ongoing field of research. By strategically modifying the structure of this compound, new materials can be designed with tailored properties that extend their utility far beyond conventional cleaning applications into areas like industrial catalysis, specialty chemical synthesis, and enhanced oil recovery. google.com

Future Research Directions and Emerging Paradigms for 3 Tridecylbenzenesulfonic Acid

Development of Sustainable and Eco-friendly Synthetic Routes

The chemical industry's shift towards green chemistry is a primary driver for innovation in the synthesis of alkylbenzenesulfonic acids. Traditional sulfonation methods often involve harsh reagents and produce significant waste streams. Future research will prioritize the development of synthetic pathways that are more environmentally benign and atom-economical.

Key research thrusts include:

Alternative Sulfonating Agents: Investigating solid acid catalysts, such as zeolites or functionalized mesoporous silica (B1680970), to replace corrosive agents like oleum (B3057394) or sulfur trioxide. These catalysts can be more selective, reusable, and generate less acidic waste.

Solvent-Free and Alternative Solvent Systems: The use of solvent-free reaction conditions or green solvents like water or supercritical CO2 is a promising avenue. nih.gov For instance, methods using water as a solvent with a simple base as an acid scavenger have been reported for the synthesis of related sulfonamide and sulfonate derivatives, offering high yields and purity. mdpi.com

Energy-Efficient Methodologies: Microwave-assisted and sonochemical (ultrasound-assisted) syntheses are being explored to accelerate reaction times, reduce energy consumption, and often improve yields compared to conventional heating methods. nih.govnih.gov These techniques have shown success in producing various organic compounds, and their application to LAS synthesis is a logical next step. nih.gov

Continuous-Flow Processes: Shifting from batch to continuous-flow reactors, such as microreactors, can offer superior control over reaction parameters, enhance safety, improve yield, and reduce waste. researchgate.netrsc.org This approach has been successfully applied to the synthesis of dodecylbenzenesulfonic acid, demonstrating its potential for industrial-scale green production. researchgate.net

Synthetic ApproachKey AdvantagesRelevant Research Findings
Microwave-Assisted Synthesis Rapid reaction times (minutes vs. hours), increased yields, reduced energy consumption. nih.govnih.govAchieved yields of 63-85% in 0.5-4 minutes for related sulfonamide compounds. nih.gov
Sonochemistry (Ultrasound) Enhanced reaction rates, can be performed at lower temperatures, eco-friendly. nih.govDemonstrated yields of 37-90% within 60 minutes for similar molecular structures. nih.gov
Green Solvents (e.g., Water) Eliminates volatile organic compounds (VOCs), non-toxic, inexpensive. mdpi.comUsed successfully with sodium carbonate as an HCl scavenger for high-yield synthesis of sulfonate carboxylic acids. mdpi.com
Continuous-Flow Microreactors Improved heat and mass transfer, enhanced safety for highly exothermic reactions, high-purity products. researchgate.netOptimized process for dodecylbenzenesulfonic acid achieved sulfonic acid content up to 97 wt.%. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical science, enabling the rapid design and optimization of molecules with desired properties. springernature.comnih.gov For 3-tridecylbenzenesulfonic acid, these computational approaches can accelerate the discovery of next-generation surfactants and optimize synthetic processes.

Future research directions will likely involve:

Property Prediction: Developing ML models to accurately predict the physicochemical properties (e.g., surface tension, critical micelle concentration, biodegradability) of various isomers and homologues of tridecylbenzenesulfonic acid. These models can be trained on existing experimental data to guide the synthesis of molecules with superior performance. researchgate.net

Generative Models for Novel Surfactants: Employing generative AI, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), to design novel surfactant structures from the ground up. nih.gov These models can explore vast chemical spaces to identify candidates with enhanced efficacy and improved environmental profiles.

Synthesis Route Optimization: Using AI to predict the outcomes of chemical reactions and suggest optimal reaction conditions (temperature, catalyst, solvent) for the synthesis of this compound. azolifesciences.com This can significantly reduce the number of experiments needed, saving time and resources.

Automated Synthesis Platforms: Integrating AI-driven design with robotic platforms for a fully automated "design-make-test-analyze" cycle. nih.gov This would allow for high-throughput screening and optimization of new surfactant molecules.

Exploration of Novel Advanced Material Applications

While traditionally used as a surfactant, the unique amphiphilic structure of this compound makes it a valuable building block for advanced materials. The sulfonic acid group provides a site for polymerization or functionalization, while the long alkyl chain can influence self-assembly and material morphology.

Emerging applications to be explored include:

Functional Polymers and Coatings: Incorporating this compound as a monomer or dopant in polymers to create materials with tailored properties, such as antistatic coatings, conductive polymers, or proton-exchange membranes for fuel cells. Sulfonic acid groups are known to enhance water solubility and biocompatibility in functional materials. mdpi.com

Catalyst Supports: Using the molecule to functionalize catalyst supports like mesoporous silica (e.g., SBA-15). researchgate.netmdpi.com The long alkyl chain can modify the surface hydrophobicity, while the sulfonic acid group provides catalytic activity, for instance in esterification reactions. mdpi.com

Nanomaterial Synthesis: Employing this compound as a template or stabilizer in the synthesis of nanoparticles, nanorods, or other nanostructures. Its surfactant properties can control the size, shape, and dispersion of the resulting nanomaterials.

Biomedical Applications: Functionalizing biocompatible materials with sulfonic acid groups to improve their interaction with biological systems. mdpi.com While this is a nascent area, the molecular designability offers potential for creating materials for applications like cellular imaging or biosensing. mdpi.com

Design of Highly Selective and Efficient Catalytic Systems

The strong acidity of the sulfonic acid group makes this compound a candidate for use as an acid catalyst, particularly in organic synthesis. Its amphiphilic nature could allow it to function as a phase-transfer catalyst or a micellar catalyst, enhancing reaction rates and selectivity in multiphase systems.

Future research in this domain will concentrate on:

Micellar Catalysis: Exploiting the self-assembly of this compound in aqueous or organic media to create micellar nanoreactors. These systems can encapsulate reactants, leading to localized high concentrations and potentially altering reaction pathways and improving selectivity.

Brønsted Acid Catalysis: Utilizing it as a cost-effective and efficient Brønsted acid catalyst for important organic transformations like esterifications, alkylations, and condensation reactions. researchgate.net Similar compounds like dodecylbenzene (B1670861) sulfonic acid have proven effective in synthesizing complex heterocyclic molecules in water. researchgate.net

Supported Catalytic Systems: Immobilizing this compound onto solid supports (e.g., silica, polymers) to create heterogeneous catalysts. researchgate.net This approach combines the catalytic activity of the sulfonic acid group with the benefits of easy separation and recyclability of the catalyst.

Selective Alkylation and Acylation: Designing catalytic systems based on this compound for highly selective Friedel-Crafts alkylation or acylation reactions, where controlling regioselectivity (ortho-, meta-, para-) is often a significant challenge. The long alkyl chain could play a role in directing substrates to the catalytic site.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of 3-tridecylbenzenesulfonic acid?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselective sulfonation and alkyl chain integrity. High-performance liquid chromatography (HPLC) with UV detection at 220–260 nm can assess purity, while mass spectrometry (MS) validates molecular weight (expected m/z ~384 for [M-H]⁻). Differential scanning calorimetry (DSC) determines thermal stability, with decomposition temperatures typically >200°C for alkylbenzenesulfonic acids .

Q. What are the optimal reaction conditions for synthesizing this compound with high regioselectivity?

  • Methodology : Sulfonation of 3-tridecylbenzene using fuming sulfuric acid (20% SO₃) at 80–100°C for 4–6 hours achieves regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:hexane (1:3). Neutralize excess acid with calcium carbonate, and purify via recrystallization in ethanol-water mixtures. Yields >75% are reported for analogous dodecyl derivatives under similar conditions .

Q. How can researchers mitigate solubility challenges during experimental applications of this compound?

  • Methodology : Prepare stock solutions in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) or aqueous buffers (pH >5) with sonication. For surfactant studies, pre-dissolve in warm deionized water (40–50°C) to exploit its amphiphilic properties. Solubility data for dodecyl analogs indicate critical micelle concentrations (CMC) of ~1–2 mM, which can guide dilution protocols .

Advanced Research Questions

Q. How does the alkyl chain length (C13 vs. C12) influence the surfactant properties of this compound compared to its homologs?

  • Methodology : Compare surface tension reduction and CMC values using a tensiometer (e.g., Du Noüy ring method) across homologs. Computational modeling (e.g., molecular dynamics simulations) can predict packing density at air-water interfaces. Studies on dodecylbenzenesulfonic acid (CMC ~1.5 mM) suggest that increasing chain length by one carbon (C13) may lower CMC by 10–15%, enhancing micelle stability .

Q. What experimental strategies resolve contradictions in reported ecotoxicological data for alkylbenzenesulfonic acids?

  • Methodology : Conduct standardized toxicity assays (e.g., Daphnia magna immobilization tests) under controlled pH (6–8) and temperature (20–25°C). Compare results with structurally similar compounds (e.g., 3-dodecylbenzenesulfonic acid, LC₅₀ ~5–10 mg/L) while accounting for bioaccumulation potential via octanol-water partition coefficients (log Kₒw ~4.5 for C13). Meta-analyses of historical data must normalize for variations in test organisms and exposure durations .

Q. How can researchers model the interaction of this compound with lipid bilayers for drug delivery applications?

  • Methodology : Employ fluorescence anisotropy to measure membrane fluidity changes in model lipid bilayers (e.g., DPPC vesicles). Small-angle X-ray scattering (SAXS) quantifies structural perturbations. Computational studies using GROMACS or CHARMM can simulate insertion dynamics, leveraging force fields parameterized for sulfonic acid headgroups and alkyl chains .

Q. What advanced chromatographic methods are suitable for separating this compound from complex mixtures?

  • Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile:0.1% phosphoric acid). For environmental samples, couple solid-phase extraction (SPE) with ion-pair chromatography using tetrabutylammonium bromide. Detection limits <0.1 ppm are achievable via tandem MS (MRM mode) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for alkylbenzenesulfonic acids?

  • Resolution : Standardize measurement conditions (ionic strength, temperature) using potentiometric titration in 0.1 M KCl at 25°C. Compare with computational predictions (e.g., COSMO-RS). For this compound, expect pKa ~1.5–2.0, consistent with strong acid behavior of sulfonic groups. Discrepancies >0.5 units may arise from impurities or solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.